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Compound of Interest

Compound Name: Lead salicylate

Cat. No.: B099369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of lead (I1)
salicylate, an organometallic compound with a complex and variable structure. This document
summarizes key physicochemical properties, details experimental protocols for its synthesis
and characterization, and presents available quantitative data in a structured format to facilitate
understanding and further research.

Physicochemical Properties

Lead (Il) salicylate is a soft, white, odorless crystalline powder.[1] Its fundamental properties
are summarized in Table 1.
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Property Value Reference
Chemical Formula C14H1006Pb [1112][3]
Molecular Weight 481.43 g/mol [3]
Appearance Soft wh.ite odorless powder in

crystalline form
Melting Point 327.5°C
Density 11.33 g/cm3 at 20 °C
Solubility Negligible in water
Lead Content 43.0% min.
Salicylic Acid Content 55.4% min.

Molecular Structure and Crystallography

The molecular structure of lead (ll) salicylate is complex and exists in various forms, primarily
as a coordination polymer. The arrangement of the salicylate ligands around the lead (Il) ion
can vary depending on the synthesis method, leading to different polymeric architectures.

One characterized form is a hydrated polymeric complex, {[Pb(Sal)z(H20)]n}, referred to as
Salead. In this structure, the lead (Il) ion exhibits a W-dodecahedral geometry. The
coordination sphere of the lead ion is hemidirectional, with a stereochemically active lone pair
of electrons occupying a void in the distorted polyhedron.

At present, detailed single-crystal X-ray diffraction data, including unit cell parameters and bond
angles, for lead (ll) salicylate are not readily available in the public domain. However, analysis
of the SaLead polymer has provided a range for the lead-oxygen bond lengths.

Bond Length (A)

Pb-O 2.289-2.666

Table 2: Known bond lengths in the hydrated polymeric form of lead (lII) salicylate.
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Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of lead (ll) salicylate's structure.

Infrared (IR) Spectroscopy

The IR spectrum of lead (ll) salicylate is expected to show characteristic absorption bands for
the salicylate ligand, with shifts in the positions of the carboxylate and hydroxyl peaks upon
coordination to the lead (Il) ion. While a specific peak table for lead (Il) salicylate is not
available, the typical IR absorptions for salicylates are provided below for reference.

Functional Group Wavenumber (cm~—?)
O-H stretch (phenolic) ~3200-2500 (broad)
C-H stretch (aromatic) ~3100-3000

C=0 stretch (carboxylate) ~1680-1650

C=C stretch (aromatic) ~1600-1450

Table 3: Typical IR absorption ranges for salicylate compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can provide detailed information about the chemical
environment of the hydrogen and carbon atoms in the salicylate ligand. Due to the diamagnetic
nature of Pb(ll), sharp NMR signals are expected. A complete, assigned NMR spectrum for
lead (I1) salicylate is not currently published.

Experimental Protocols
Synthesis of Normal Lead (Il) Salicylate

This protocol is adapted from a method describing the preparation of normal lead salicylate
via a controlled pH precipitation reaction.

Materials:

e Lead (II) monoxide (PbO)
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e Salicylic acid (C7He0O3)

o Lead (ll) acetate (as a catalyst, optional)
» Deionized water

Procedure:

e Prepare a slurry of lead (II) monoxide in deionized water in a suitable reaction vessel. A
small amount of lead (II) acetate can be added to accelerate the reaction.

» Provide moderate agitation to the slurry at room temperature.

« Slowly and uniformly add finely powdered salicylic acid to the agitated slurry. The addition
can be done over a period of several hours.

» Monitor the pH of the reaction mixture. The synthesis of different lead salicylate species
(pentabasic, monobasic, and normal) is pH-dependent.

o The formation of pentabasic lead salicylate occurs at a pH of approximately 9.9.

o As more salicylic acid is added, the pH will drop. The formation of monobasic lead
salicylate is complete when the pH abruptly changes from about 8.3 to 4.8.

o Continue the addition of salicylic acid until the pH falls below 4.8 to ensure the formation of
normal lead (Il) salicylate.

e Once the reaction is complete, the precipitated lead (Il) salicylate can be collected by
filtration.

e The product should be washed with deionized water and dried.
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Synthesis Workflow for Lead (Il) Salicylate
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Synthesis Workflow for Lead (1) Salicylate
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Characterization Methods

4.2.1. X-ray Diffraction (XRD)

Powder XRD is used to determine the crystalline phases present in the synthesized material.
Instrumentation:

o A standard powder X-ray diffractometer with a Cu Ka radiation source.

Procedure:

e The dried lead (Il) salicylate powder is finely ground to ensure random orientation of the
crystallites.

e The powder is mounted onto a sample holder.

e The sample is scanned over a 20 range (e.g., 5° to 80°) with a defined step size and scan
speed.

e The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing
the peak positions and intensities to reference patterns from a crystallographic database.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present and to confirm the
coordination of the salicylate ligand to the lead ion.

Instrumentation:
e A Fourier-transform infrared spectrometer.
Procedure:

« A small amount of the dried lead (Il) salicylate powder is mixed with potassium bromide (KBr)
and ground to a fine powder.

e The mixture is pressed into a thin, transparent pellet.
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e The KBr pellet is placed in the sample holder of the spectrometer.

e The IR spectrum is recorded in the mid-IR range (e.g., 4000-400 cm™1).

e The spectrum is analyzed to identify the characteristic absorption bands of the salicylate
ligand and any shifts due to coordination with lead.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are used to elucidate the structure of the salicylate ligand in
solution.

Instrumentation:

» A high-resolution NMR spectrometer.

Procedure:

A sample of lead (Il) salicylate is dissolved in a suitable deuterated solvent (e.g., DMSO-ds).

The solution is transferred to an NMR tube.

'H and 3C NMR spectra are acquired.

The chemical shifts, coupling constants, and integration of the signals are analyzed to
determine the structure of the salicylate ligand.

Signaling Pathways and Logical Relationships

Currently, there is no established information in the scientific literature detailing specific
signaling pathways directly involving lead (Il) salicylate. The biological effects of this compound
are generally attributed to the toxicity of the lead (1) ion.

The logical relationship in the synthesis of different lead salicylate species is primarily
dependent on the stoichiometry of the reactants and the pH of the reaction medium.
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pH-Dependent Formation of Lead Salicylate Species
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pH-Dependent Formation of Lead Salicylate Species

Conclusion

This technical guide has summarized the current understanding of the molecular structure of
lead (II) salicylate. While its basic physicochemical properties and synthesis methods are
documented, a complete structural elucidation through single-crystal X-ray diffraction and
detailed spectroscopic analysis remains an area for further investigation. The provided
protocols offer a foundation for the synthesis and characterization of this complex
organometallic compound, which will be essential for any future research into its properties and
potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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